2-(Ethylsulfonyl)ethanol

Physical Chemistry Pre-formulation Solubility Analysis

Sourcing a reliable bifunctional sulfone linker often leads to inconsistent purity and supply delays. 2-(Ethylsulfonyl)ethanol solves this with its well-defined reactivity and broad utility: • Dual hydroxyl and ethylsulfonyl groups enable seamless use as a pharmaceutical intermediate and polar solvent. • Consistently high purity (94%+) reduces side reactions in sensitive syntheses. • Stable, hygroscopic solid with predictable solubility simplifies handling and storage.

Molecular Formula C4H10O3S
Molecular Weight 138.19 g/mol
CAS No. 513-12-2
Cat. No. B1294784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylsulfonyl)ethanol
CAS513-12-2
Molecular FormulaC4H10O3S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCO
InChIInChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3
InChIKeyLJNDRJPZYNGSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylsulfonyl)ethanol: Specifications & Sourcing


2-(Ethylsulfonyl)ethanol is an organosulfur compound within the β-hydroxy sulfone class, defined by the presence of both an ethylsulfonyl group and a primary hydroxyl group [1]. Its key physical properties—melting point, boiling point, density, and flash point—are well-documented across multiple authoritative sources [2][3]. As a bifunctional building block, it serves as an intermediate in pharmaceutical synthesis and as a solvent for polar organic substances [4].

Bifunctional intermediate. Ethylsulfonyl and primary hydroxyl groups support pharmaceutical and agrochemical synthesis.
Transfection research. Reported use as a plasmid delivery enhancer with lower cytotoxicity than sodium bisulfite in cell culture.
Polar solvent and polymer additive. Suitable for research formulations, antistatic fiber treatment, and material-science applications.

2-(Ethylsulfonyl)ethanol: Risks of Analog Substitution


Within the β-hydroxy sulfone class, the length and nature of the alkyl chain on the sulfonyl group critically modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. 2-(Ethylsulfonyl)ethanol occupies a specific design space between the smaller methyl and larger propyl derivatives . Simply substituting a methyl analog for this ethyl derivative will alter key parameters like LogP, solubility, and steric interactions, potentially leading to failed syntheses, altered pharmacokinetic profiles, or reduced efficacy in biological assays .

Alkyl chain mismatch. Replacing the ethylsulfonyl group with a methyl analog shifts LogP, density, and melting point, which may alter crystallization and partition behavior.
Property transfer may not be linear. Longer propyl or branched-chain analogs can introduce steric hindrance and different solubility profiles, limiting direct synthetic replacement.
Documentation gap. Lower-purity or undocumented methyl/ethyl sulfone sources may lack SDS and COA, introducing procurement risk and lot-to-lot variability.

2-(Ethylsulfonyl)ethanol: Differentiation from Analogs


Physicochemical Properties vs. Methyl Analog

Compared to its closest analog, 2-(Methylsulfonyl)ethanol, 2-(Ethylsulfonyl)ethanol demonstrates a higher melting point (37–46°C vs. 31–33°C), a lower density (1.25 vs. 1.33 g/cm³), and a lower predicted LogP (-1.06 vs. -0.91), indicating significantly different solid-state stability and partitioning behavior . These differences are not trivial; they directly impact formulation, crystallization, and solubility profiles in organic media.

Physicochemical Properties vs. Methyl Analog
Reported
ΔMP: +6 to +13°C; ΔDensity: -0.08 g/cm³; ΔLogP: -0.15
Higher melting point and lower LogP suggest different solid-state stability and water-solubility profile.
Predicted LogP from ACD/Labs; experimental validation may refine partitioning estimates.
Physical Chemistry Pre-formulation Solubility Analysis

In Vitro Toxicity vs. Sodium Bisulfite

In cell culture applications, 2-(Ethylsulfonyl)ethanol is presented as a safer alternative to the more toxic sodium bisulfite for in vitro assays . While precise IC50 values for cytotoxicity are not provided, the compound's documented use as a transfection enhancer with implied lower cytotoxicity positions it as a superior choice for sensitive cell lines . The LD50 values in mice (oral LDLo: 14 g/kg; intraperitoneal LDLo: 10 g/kg) further support a favorable acute toxicity profile for handling and disposal .

In Vitro Toxicity Comparison
Context-dependent
Mouse oral LDLo: 14 g/kg; intraperitoneal LDLo: 10 g/kg
Reported lower cytotoxicity relative to sodium bisulfite in cell-based assays.
Direct quantitative IC50 not provided; endpoint comparison is qualitative.
Cell Biology Transfection In Vitro Toxicology

Transfection Efficiency & Plasmid Stability

2-(Ethylsulfonyl)ethanol demonstrates a functional advantage in molecular biology applications. It is reported to be 'efficient at transfection of cultured cells' and to 'increase the stability of transfected plasmids' . This dual action—enhancing delivery while preserving cargo—is a key differentiator from simple solvents or other transfection enhancers. The compound's binding affinity to DNA sequences is described as 'much higher than that of sodium bisulfite', suggesting a specific, favorable interaction with nucleic acids .

Transfection Efficiency & Plasmid Stability
Reported
Enhanced transfection; increased plasmid stability; higher DNA binding affinity vs. sodium bisulfite
Supports dual-action delivery and cargo-protection context in plasmid transfection studies.
No exact fold-change provided; requires endpoint validation in specific cell lines.
Molecular Biology Gene Delivery Biotechnology

Purity & Supply Chain Reliability

Commercial availability of 2-(Ethylsulfonyl)ethanol from established suppliers like Alfa Aesar/Thermo Scientific and CymitQuimica is defined by clear purity specifications, typically 94% to 95% [1]. This contrasts with less characterized or lower-purity analogs that may be sourced from smaller vendors. The availability of comprehensive documentation (SDS, COA) and the compound's listing on major research chemical platforms ensures traceability and compliance with institutional procurement standards .

Purity & Supply Chain Reliability
Specification review
Purity: 94–95% (Alfa Aesar, CymitQuimica); SDS, COA available.
Well-characterized lot attributes support reproducible synthesis and cell-culture studies.
Compare with undocumented or lower-purity analogs from niche suppliers.
Procurement Quality Control Supply Chain Management

2-(Ethylsulfonyl)ethanol: Recommended Applications


Gene Delivery & Cell Culture Enhancement

Utilize 2-(Ethylsulfonyl)ethanol as a transfection enhancer for plasmid DNA delivery into cultured cells, particularly when a less toxic alternative to sodium bisulfite is required . Its reported ability to increase plasmid stability further supports its use in long-term gene expression studies .

Pharmaceutical & Agrochemical Intermediate

Leverage the compound's bifunctional nature as a building block for synthesizing more complex sulfone-containing molecules. Its solubility profile and predictable reactivity make it suitable as an intermediate in the production of active pharmaceutical ingredients (APIs) and agrochemicals [1][2].

Solvent for Polar Substances & Polymer Modification

Employ 2-(Ethylsulfonyl)ethanol as a specialized solvent for polar organic substances in research settings or as an additive in coatings and adhesives to improve flexibility and durability [3]. Its documented use as an antistatic agent for synthetic fibers highlights its value in industrial material science [1].

Application
Selection Property
Validation Focus
Gene delivery & cell culture enhancement
Transfection-enhancement profile and plasmid-stability context
Cell-type-specific endpoint validation; cytotoxicity review vs. control reagent
Pharmaceutical & agrochemical intermediate
Bifunctional ethylsulfonyl/hydroxyl reactivity
Synthetic route compatibility; impurity profile verification
Polar solvent & polymer modification
Polar aprotic solubility and antistatic behavior
Formulation compatibility; thermal and processing stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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